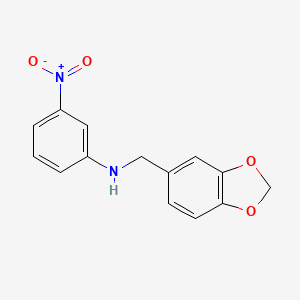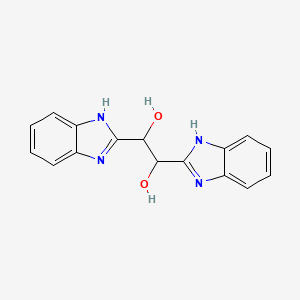
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
概要
説明
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a chemical compound with the molecular formula C16H14N4O2 and a molecular weight of 294.31 g/mol This compound is characterized by the presence of two benzimidazole groups attached to an ethane-1,2-diol backbone
準備方法
The synthesis of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the reaction of benzene-1,2-diamine with appropriate reagents under controlled conditions. One common method includes the reaction of benzene-1,2-diamine with carbon disulfide and potassium . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzimidazole derivatives with altered functional groups, while reduction reactions can lead to the formation of reduced benzimidazole compounds .
科学的研究の応用
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and catalysis . In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, it is explored for its therapeutic potential, including its use as an antiparasitic agent . Additionally, this compound is utilized in the development of new materials and as a building block for more complex chemical structures .
作用機序
The mechanism of action of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzimidazole groups in the compound can interact with various enzymes and proteins, leading to inhibition or modulation of their activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
類似化合物との比較
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol can be compared with other similar compounds, such as 1,2-bis(1H-benzimidazol-2-yl)ethane and 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-dione . While these compounds share structural similarities, this compound is unique due to the presence of hydroxyl groups on the ethane backbone, which can influence its chemical reactivity and biological activity .
特性
IUPAC Name |
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13-14,21-22H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWIRKFXMNFYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C3=NC4=CC=CC=C4N3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954763 | |
| Record name | 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3314-32-7 | |
| Record name | 3314-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol interact with DNA? Does this interaction differ based on the metal complex formed?
A1: Studies show that this compound can be incorporated into metal complexes, and these complexes exhibit different DNA binding affinities and modes. For instance, a copper(II) complex with this compound and ethane-1,2-diamine as ligands interacts with calf thymus DNA (CT-DNA) primarily through partial intercalation. [] This means the complex inserts itself partially between the DNA base pairs. Interestingly, when the metal complex is formed with a macrocyclic ligand like 1,8-dihydro-1,3,5,8,10,12-hexaazacyclotetradecane instead of ethane-1,2-diamine, the binding mode shifts towards a more classical intercalation, resulting in a stronger interaction with CT-DNA. [] This highlights how modifications in the metal complex structure can significantly influence DNA binding properties.
Q2: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?
A2: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. These include:
- UV/Vis Spectroscopy: This technique helps determine the electronic transitions within the molecules and provides insights into the coordination environment of the metal ion in complexes. [, ]
- Circular Dichroism (CD): CD spectroscopy is particularly useful for studying chiral molecules and complexes. It provides information about the conformation and binding modes of the complexes with DNA. []
Q3: Beyond DNA binding, are there other biological activities reported for this compound and its derivatives?
A3: Research has explored the use of organotin(IV) complexes containing this compound as a ligand. [] While the specific details about the biological activity weren't provided in the reference, this research direction suggests that modifying the ligand with organotin(IV) moieties could potentially lead to different biological activities, warranting further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



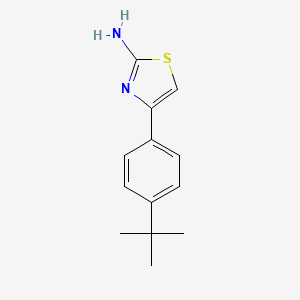
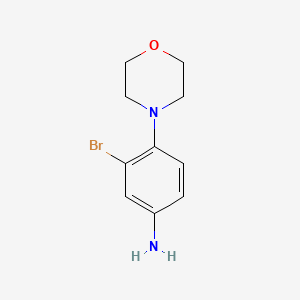
![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)

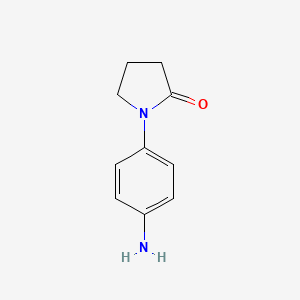
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)
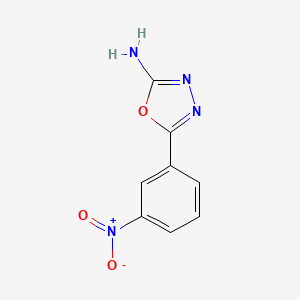
![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)
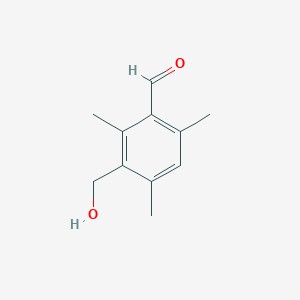
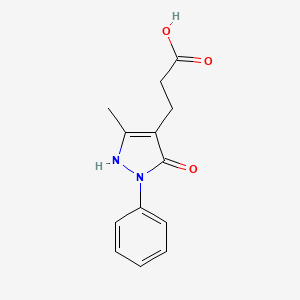
![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

